Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
Description
Overview of Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
This compound represents a complex organic compound that belongs to the class of pyrazole derivatives, distinguished by its incorporation of both pyran and pyrazole moieties within a single molecular framework. The compound is characterized by its unique bicyclic structure, which combines a five-membered pyrazole ring containing two adjacent nitrogen atoms with a six-membered tetrahydropyran ring, creating a fused heterocyclic system with distinctive chemical properties. The presence of the ethyl ester functional group at the 3-position of the pyrazole ring enhances the compound's solubility characteristics and provides a reactive site for further chemical transformations.
The molecular structure of this compound can be represented by the molecular formula C₉H₁₂N₂O₃, with a calculated molecular weight of 196.20 g/mol. The compound is officially registered under Chemical Abstracts Service number 1630096-71-7, which serves as its unique identifier in chemical databases and commercial catalogs. The systematic name reflects the compound's structural complexity, with the tetrahydropyrano designation indicating the saturated nature of the pyran ring, while the [3,4-c] notation specifies the fusion pattern between the two heterocyclic components.
The structural configuration of this compound exhibits several noteworthy features that contribute to its chemical behavior and potential applications. The tetrahydro configuration indicates that the pyran ring is fully saturated, which influences both the compound's reactivity profile and its conformational stability. The pyrazole ring, containing nitrogen atoms at the 1 and 2 positions, provides opportunities for hydrogen bonding interactions and coordination chemistry applications. The carboxylic acid ester functionality at the 3-position serves as both a solubility-enhancing group and a potential site for hydrolysis reactions, offering pathways for structural modification and functionalization.
Commercial availability of this compound has been established through various chemical suppliers, with reported purity levels typically ranging from 95% to 97%. The compound is generally supplied as a solid material with specific storage requirements, including protection from moisture and maintenance of controlled temperature conditions. Standard analytical characterization methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, are routinely employed to confirm structural identity and assess purity levels in commercial preparations.
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of Emil Fischer and Ludwig Knorr in the late nineteenth century. The foundational synthesis of substituted pyrazoles was first accomplished in 1883 by Knorr and colleagues, who demonstrated the cyclocondensation of β-diketone compounds with hydrazine derivatives to generate polysubstituted pyrazole products. This seminal work established the fundamental synthetic principles that would later be adapted and refined for the preparation of more complex heterocyclic systems, including fused ring architectures such as the tetrahydropyrano-pyrazole framework.
The evolution of pyrazole synthesis methodologies throughout the twentieth century provided the synthetic foundation necessary for accessing more complex fused heterocyclic systems. Early research focused primarily on simple pyrazole derivatives prepared through direct condensation reactions, but subsequent developments in organic synthesis enabled the construction of more elaborate molecular architectures. The introduction of multicomponent reaction strategies and the development of green chemistry principles particularly influenced the synthetic approaches to heterocyclic compounds, leading to more efficient and environmentally sustainable preparation methods.
The specific development of pyrano-pyrazole fused systems represents a more recent advancement in heterocyclic chemistry, building upon decades of research in both pyrazole and pyran chemistry. The recognition that fused heterocyclic systems often exhibit enhanced biological activity compared to their individual ring components drove research interest toward these complex molecular frameworks. The synthesis of this compound specifically benefited from advances in selective cyclization methodologies and improved understanding of regioselectivity in heterocyclic formation reactions.
Contemporary synthetic approaches to this compound have been influenced by the development of green chemistry principles, which emphasize the use of environmentally benign solvents, efficient catalytic systems, and atom-economical reaction pathways. These considerations have led to the exploration of multicomponent reactions that can construct the complex fused ring system in a single synthetic operation, reducing the number of isolation and purification steps required. The incorporation of sustainable synthetic methodologies has become increasingly important in the preparation of complex heterocyclic compounds, reflecting broader trends in contemporary organic chemistry.
Relevance in Contemporary Chemical Research
This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications across multiple domains of scientific investigation. The compound's relevance stems primarily from its classification as a pyrazole derivative, a family of compounds that has demonstrated extensive biological activity and pharmaceutical utility. Pyrazole derivatives are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, positioning compounds like this compound as valuable scaffolds for drug discovery efforts.
The incorporation of both pyrazole and pyran structural elements within a single molecular framework enhances the compound's potential for biological activity through multiple mechanisms of action. The pyrazole moiety provides opportunities for hydrogen bonding interactions with biological targets, while the pyran ring contributes to the overall three-dimensional structure and may influence binding affinity and selectivity. The presence of the ethyl ester functionality offers additional possibilities for bioactivation through hydrolysis to the corresponding carboxylic acid, potentially enabling prodrug strategies in pharmaceutical applications.
Contemporary medicinal chemistry research has increasingly focused on fused heterocyclic systems as privileged scaffolds for drug development, recognizing that such compounds often exhibit improved selectivity and reduced off-target effects compared to simpler heterocyclic structures. This compound exemplifies this trend through its complex bicyclic architecture, which provides multiple sites for structural modification and optimization. The compound serves as a versatile building block for the synthesis of more elaborate molecular structures, enabling medicinal chemists to explore structure-activity relationships systematically.
The compound's relevance extends beyond medicinal chemistry applications to include its utility as a synthetic intermediate in organic chemistry research. The presence of reactive functional groups, including the pyrazole nitrogen atoms and the ester carbonyl, provides multiple opportunities for further chemical transformation through established synthetic methodologies. This versatility makes this compound an attractive starting material for the synthesis of diverse chemical libraries and the exploration of novel molecular architectures.
Recent advances in green chemistry and sustainable synthesis have also highlighted the importance of efficient synthetic routes to complex heterocyclic compounds like this compound. Research efforts have focused on developing synthetic methodologies that minimize environmental impact while maintaining high efficiency and selectivity. These considerations have driven innovation in catalytic systems, solvent selection, and reaction design, contributing to the development of more sustainable approaches to heterocyclic synthesis.
Scope and Structure of the Review
This comprehensive review of this compound is structured to provide a systematic examination of the compound's fundamental chemical properties, synthetic methodologies, and contemporary research applications. The scope of this analysis encompasses multiple aspects of the compound's chemistry, beginning with detailed characterization of its molecular structure and physical properties, proceeding through examination of synthetic approaches and reaction chemistry, and concluding with discussion of its applications and future research directions.
The structural organization of this review reflects the multidisciplinary nature of contemporary chemical research, integrating perspectives from organic synthesis, physical chemistry, and applied chemical sciences. Each section builds upon previous discussions to provide a comprehensive understanding of the compound's properties and potential applications. The review emphasizes the integration of fundamental chemical principles with practical considerations relevant to synthetic chemists and researchers working with heterocyclic compounds.
Table 1: Key Chemical Properties of this compound
The analytical approach adopted in this review emphasizes the integration of structural chemistry with synthetic methodology, recognizing that understanding the relationship between molecular structure and chemical reactivity is essential for effective utilization of this compound in research applications. Special attention is given to the unique aspects of the fused heterocyclic system and how these structural features influence both chemical behavior and potential applications.
Contemporary research trends in heterocyclic chemistry, including the emphasis on sustainable synthesis and green chemistry principles, are integrated throughout the discussion to provide context for current and future developments in this field. The review acknowledges the evolving nature of chemical research and the continuing development of new methodologies and applications for complex heterocyclic compounds such as this compound.
Properties
IUPAC Name |
ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXBJUAJSRZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146866 | |
| Record name | Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630096-71-7 | |
| Record name | Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Step 1: Formation of the Key Intermediate
Reaction:
In an inert atmosphere (argon), tetrahydrofuran (THF) solvent is used to react tetrahydropyranone with diethyl oxalate under the catalysis of lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures.
- Combine tetrahydrofuran, tetrahydropyranone, and LiHMDS in a reaction vessel.
- Cool the mixture to $$-70^\circ C$$ to $$-80^\circ C$$.
- Slowly add a solution of tetrahydropyranone and diethyl oxalate in THF, maintaining the low temperature to control reactivity.
- Stir until TLC confirms reaction completion (~30 minutes to 2 hours).
- Warm gradually to $$-5^\circ C$$ to $$10^\circ C$$, then add water to quench, adjusting pH to 2–3 with concentrated hydrochloric acid.
- Extract with ethyl acetate, wash with saline, and concentrate to obtain crude intermediate $$2$$-oxo-$$2$$-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate.
| Parameter | Conditions | Molar Ratios | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Temperature | $$-70^\circ C$$ to $$-80^\circ C$$ | N/A | 30–120 min | N/A |
| pH | 2–3 | N/A | N/A | N/A |
| Solvent | Tetrahydrofuran | N/A | N/A | N/A |
- The molar ratio of tetrahydropyranone to LiHMDS is 1:0.5–1.2.
- The molar ratio of tetrahydropyranone to diethyl oxalate is 1:0.5–1.2.
- Reaction time and temperature are critical for selectivity and yield.
Step 2: Cyclization with Hydrazine Hydrate
Reaction:
The intermediate $$2$$-oxo compound reacts with hydrazine hydrate in glacial acetic acid to form the pyrazole ring.
- Dissolve crude intermediate $$2$$ in glacial acetic acid.
- Cool to 20–30°C.
- Add hydrazine hydrate dropwise, maintaining the temperature.
- Stir overnight (~12–16 hours).
- After TLC confirms completion, add water and ethyl acetate.
- Adjust pH to 8–9 with solid sodium carbonate, stir, then extract with ethyl acetate.
- Wash organic layers with brine, concentrate, and precipitate with petroleum ether to isolate crude ethyl ester $$3$$.
| Parameter | Conditions | Molar Ratios | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Temperature | 20–30°C | N/A | Overnight (~12–16 h) | ~65–70 |
| pH | 8–9 | N/A | N/A | N/A |
- The reaction is sensitive to pH; maintaining the pH around 8–9 optimizes cyclization efficiency.
Step 3: Hydrolysis to Final Acid
Reaction:
The ethyl ester $$3$$ undergoes hydrolysis with lithium hydroxide to produce the free acid.
- Dissolve compound $$3$$ in ethanol.
- Add aqueous lithium hydroxide dropwise at 10–20°C.
- Heat to 40–60°C and stir for 2–3 hours until TLC indicates complete hydrolysis.
- Acidify with dilute hydrochloric acid (pH 1–2).
- Filter out white precipitate, wash, and dry to obtain pure Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate.
| Parameter | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| Temperature | 40–60°C | 2–3 hours | ~65–70 |
| pH | 1–2 | N/A | N/A |
Overall Yield:
The combined yield across the three steps is approximately 65%, with high purity (>99%) after purification.
Research Findings and Comparative Analysis
Recent patent literature confirms that this route offers advantages over traditional methods that involve hazardous diazo compounds or expensive raw materials. The key benefits include:
- Safety: Avoids explosive diazo reagents, reducing hazards during scale-up.
- Cost-effectiveness: Utilizes inexpensive starting materials like tetrahydropyranone and hydrazine hydrate.
- Yield and Purity: Achieves a total yield of around 65% with high purity, suitable for industrial applications.
- Reaction Conditions: Mild temperatures and straightforward purification steps facilitate process scalability.
Data Summary Table
| Step | Raw Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate | LiHMDS | $$-70^\circ C$$ to $$-80^\circ C$$; pH 2–3 | 70–80 | Controlled low temperature, inert atmosphere |
| 2 | Intermediate $$2$$ | Hydrazine hydrate | 20–30°C; overnight | 65–70 | pH 8–9, ethyl acetate extraction |
| 3 | Ester $$3$$ | Lithium hydroxide | 40–60°C; 2–3 hours | 65–70 | Acidification yields pure acid |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate becomes evident when compared to related heterocycles. Below is a systematic analysis:
Structural Analogues
Ethyl 1,4,5,6-Tetrahydropyrrolo[3,4-c]Pyrazole-3-Carboxylate (CAS 912635-62-2)
Ethyl 1,4,6,7-Tetrahydropyrano[4,3-c]Pyrazole-3-Carboxylate (CAS 518990-21-1)
- Structural Difference: The pyrano ring fusion positions differ ([4,3-c] vs. [3,4-c]), leading to distinct ring strain and electronic properties.
- Similarity Score : 0.79 (based on molecular similarity algorithms) .
- SMILES :
CCOC(=O)C1=NNC2=C1COCC2. - Impact on Reactivity : Altered fusion positions may influence regioselectivity in further functionalization reactions.
Methyl 1,4,6,7-Tetrahydropyrano[4,3-c]Pyrazole-3-Carboxylate (CAS 2133444-68-3)
- Structural Difference : Methyl ester substituent instead of ethyl.
- Molecular Formula : C₈H₁₀N₂O₃.
- Similarity Score : 0.77 .
Functional Analogues
3-Bromo-1,4,5,7-Tetrahydropyrano[3,4-c]Pyrazole (CAS 1781061-48-0)
- Structural Difference : Bromine substituent at position 3 instead of an ethyl ester.
- Molecular Formula : C₆H₇BrN₂O.
- Applications : Brominated derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Research Implications
- Synthetic Utility: The ethyl ester group in the pyrano[3,4-c]pyrazole derivative offers a balance between reactivity and stability, making it preferable for multi-step syntheses compared to methyl or brominated analogues .
- Biological Potential: While biological data are absent in the provided evidence, the pyrazole core is known for antimicrobial and anticancer activity in related compounds. The oxygen atom in the pyrano ring may enhance hydrogen-bonding interactions in drug-receptor binding .
Biological Activity
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate (CAS No. 1630096-71-7) is a heterocyclic compound characterized by a fused pyrano-pyrazole ring system. Its molecular formula is , and it exhibits significant biological activity, making it a valuable compound in medicinal chemistry and drug development.
Chemical Structure and Properties
The unique structure of this compound includes both oxygen and nitrogen heteroatoms, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing it to serve as a versatile scaffold in drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 1630096-71-7 |
This compound exhibits its biological effects through interactions with specific molecular targets such as enzymes and receptors. Its structure allows it to modulate the activity of these targets effectively. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines:
- Case Study : A study reported that compounds related to this compound displayed effective growth inhibition against MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 to 42.30 µM .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
- Research Findings : Compounds derived from pyrazole scaffolds exhibited up to 85% inhibition of TNF-α at concentrations similar to standard anti-inflammatory drugs .
Comparison with Similar Compounds
This compound is compared with other heterocyclic compounds like pyrano[3,4-c]pyrroles and indole derivatives. While these compounds share structural similarities and exhibit biological activities, the unique fused ring system of this compound imparts distinct pharmacological properties.
| Compound Type | Key Characteristics | Biological Activity |
|---|---|---|
| Ethyl Tetrahydropyrano | Unique fused ring system | Anticancer and anti-inflammatory properties |
| Pyrano[3,4-c]pyrroles | Similar structure | Varies; less studied |
| Indole Derivatives | Fused ring structure | Known for diverse activities |
Research Applications
This compound serves multiple purposes in scientific research:
- Medicinal Chemistry : It acts as a scaffold for developing new therapeutic agents targeting inflammation and cancer.
- Organic Synthesis : The compound is utilized as an intermediate in synthesizing more complex heterocycles.
- Material Science : Investigations into its properties may lead to novel materials with specific electronic or optical characteristics.
Q & A
Q. What are the established synthetic routes for Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via multi-step protocols involving heterocyclic condensation. A common approach starts with diethyl oxalate and ketone derivatives (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride as a base, followed by cyclization using hydrazine hydrate . Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthetic purification via silica gel chromatography or HPLC ensures ≥97% purity .
Q. How is the structural identity of this compound confirmed in experimental settings?
Structural validation relies on 1H NMR (to confirm proton environments in the pyrazole and pyrano rings), IR spectroscopy (to identify carbonyl and C-N stretches), and elemental analysis (to verify C, H, N composition) . High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation, especially when synthesizing novel derivatives .
Q. What are the common derivatives of this scaffold, and how do structural modifications influence physicochemical properties?
Derivatives often include substitutions at the pyrazole N1 position (e.g., aryl groups) or ester hydrolysis to carboxylic acids. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility . Computational tools like molar refractivity and Topological Polar Surface Area (TPSA) predict bioavailability and BBB penetration .
Advanced Research Questions
Q. How can molecular docking studies guide the identification of biological targets for this compound?
Docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) reveals binding affinity to fungal targets, suggesting antifungal potential . Use software such as AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with catalytic residues (e.g., heme iron in 3LD6). Validate predictions with in vitro assays measuring IC50 against Candida spp. .
Q. What green chemistry strategies are applicable to synthesize this compound and reduce environmental impact?
Catalyst-free aqueous reactions or multi-component reactions (MCRs) minimize waste. For example, substituting toluene with water or ethanol as a solvent reduces toxicity, while microwave-assisted synthesis shortens reaction times . Recent studies achieved 84–95% yields in water for analogous pyrano[2,3-c]pyrazoles .
Q. How can reaction conditions be optimized to address regioselectivity challenges in pyrazole ring formation?
Regioselectivity is influenced by electronic effects of substituents and steric hindrance . Employing bulky bases (e.g., DBU) or low-polarity solvents (e.g., THF) directs cyclization to the thermodynamically favored N1 position . Kinetic control via low-temperature (−20°C) reactions may favor alternative regioisomers .
Q. What analytical methods resolve discrepancies in reported CAS numbers or structural isomers for this compound?
Cross-reference CAS 1630096-71-7 (pyrano[3,4-c]pyrazole) with CAS 912635-62-2 (pyrrolo[3,4-c]pyrazole) using X-ray crystallography or NOESY NMR to distinguish ring fusion patterns . Conflicting data may arise from misannotation in vendor catalogs; always verify with spectral databases like SciFinder .
Q. What strategies mitigate impurities during large-scale synthesis, and how are they quantified?
Impurities (e.g., unreacted hydrazine or ester byproducts) are monitored via HPLC-MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Process optimization (e.g., recrystallization in hexane/ethyl acetate) reduces residual solvents to <0.1% .
Q. How do electronic effects in the pyrano ring influence the compound’s reactivity in further functionalization?
Electron-rich pyrano rings (due to oxygen’s lone pairs) undergo electrophilic substitution at C5 or C7. For example, bromination with NBS in DMF yields halogenated derivatives, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups . DFT calculations (e.g., Gaussian 09) predict reactive sites by mapping electrostatic potentials .
Q. What comparative studies exist between this compound and its pyrano[2,3-c]pyrazole analogs in biological activity?
Pyrano[3,4-c]pyrazoles exhibit higher conformational rigidity than [2,3-c] isomers, enhancing target selectivity. For instance, Ethyl 5-methyl-3,6-dioxo-1-phenyl derivatives show superior inhibition of cyclooxygenase-2 (COX-2) due to planar geometry aligning with the active site . Comparative docking and SAR studies are essential for lead optimization .
Methodological Notes
- Spectral Interpretation : Assign pyrazole ring protons (δ 6.8–7.5 ppm) and pyrano oxygen’s deshielding effect on adjacent carbons in 13C NMR .
- Yield Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to model interactions between temperature, solvent, and catalyst loading .
- Safety : Handle hydrazine hydrate (corrosive) and phosphorus oxychloride (toxic) in fume hoods with PPE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
